2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-7-5(6(11)12)2-10-4-8-3-9-10/h3-5,7H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYUKEDJGCQVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1C=NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251120-60-1 | |
| Record name | 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable precursor with methylamine and a triazole derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid but differ in functional groups, stereochemistry, or synthetic accessibility:
Functional Group Impact on Properties
- Methylamino vs. Hydroxyl: The methylamino group in the target compound increases lipophilicity compared to the hydroxyl-containing analog, which may enhance membrane permeability in biological systems. Conversely, the hydroxyl group improves aqueous solubility .
- Boc Protection : The tert-butoxycarbonyl group in the Boc-protected analog enhances steric bulk and stability during synthesis but requires deprotection for further applications .
- Stereochemistry : The L-alanine derivative () underscores the importance of chirality in biological activity, whereas the target compound’s stereochemical configuration remains unspecified .
Biological Activity
2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article synthesizes available literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its implications in pharmacology and medicinal chemistry.
Synthesis
The compound can be synthesized through various methods involving the alkylation of 1H-1,2,4-triazole derivatives. One notable approach includes the use of O-tosyloxazoline derivatives followed by an oxazoline ring-opening reaction. The overall yield for these reactions can reach approximately 68% .
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazole tethered compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cell lines such as MCF-7 and HepG2 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and cellular pathways. For example, compounds containing triazole rings have been shown to inhibit critical enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells . Additionally, studies on similar triazole compounds indicate that they may induce apoptosis in cancer cells through various pathways including cell cycle arrest .
Case Studies
Several case studies provide insights into the effectiveness of triazole derivatives:
- Case Study on Anticancer Activity : A study involving a series of triazole compounds demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating higher potency against cancer cell lines .
- Antimicrobial Evaluation : In another study, various triazole derivatives were tested for their antimicrobial efficacy. Compounds were assessed against clinical isolates and showed promising results in inhibiting bacterial growth .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Anticancer | HCT-116 | 2.6 | Induction of apoptosis |
| Antimicrobial | E. coli | - | Growth inhibition |
| Antimicrobial | S. aureus | - | Growth inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions. For example:
- Stepwise assembly : React a propanoic acid derivative (e.g., acrylate) with 1,2,4-triazole under basic conditions to introduce the triazole moiety, followed by methylamine coupling. Evidence from similar triazole derivatives suggests using KOH or NaH as bases in refluxing ethanol or THF .
- One-pot cyclization : Utilize S-acrylates of 4-amino-3(3H)-1,2,4-triazolethiones, as described by Heindel and Reid, to form triazole rings via deamination cyclization .
Key considerations : Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for triazole:acrylate) to minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .
Basic: Which spectroscopic and analytical methods are most effective for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for 1H; δ 145–150 ppm for 13C) and methylamino group (δ 2.5–3.0 ppm for 1H; δ 35–40 ppm for 13C). Use deuterated DMSO or D₂O for solubility .
- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹), triazole C=N (1600–1650 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
- Elemental analysis : Validate molecular formula (C₆H₁₀N₄O₂) with ≤0.3% deviation .
- HPLC-MS : Assess purity (>95%) using a C18 column (0.1% TFA in water/acetonitrile gradient) .
Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization?
Answer:
- Solvent effects : Use consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
- Dynamic exchange : For broad or split peaks (e.g., NH or COOH protons), adjust sample pH or temperature to stabilize conformers .
- Impurity analysis : Compare with synthesized impurities (e.g., 3-(1,2,4-triazol-1-yl)propanoic acid derivatives) via spiking experiments or 2D NMR (COSY, HSQC) .
- Computational validation : Simulate NMR spectra using DFT methods (e.g., B3LYP/6-31G*) to verify assignments .
Advanced: What computational approaches predict the bioactivity of this compound?
Answer:
- Molecular docking : Target HDAC enzymes or fungal CYP51 (for antifungal activity). Use AutoDock Vina with PDB IDs 4LX6 (HDAC) or 5TZ1 (CYP51). Focus on hydrogen bonds between the triazole ring and catalytic residues (e.g., Asp168 in HDAC) .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. Training sets can include triazole-containing HDAC inhibitors from ChemMedChem datasets .
- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to prioritize analogs with strong binding .
Advanced: How can structural analogs be designed to enhance bioactivity or selectivity?
Answer:
- Substituent modification :
- Triazole ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to improve antifungal activity .
- Methylamino group : Replace with bulkier amines (e.g., cyclopropylamino) to enhance HDAC inhibition .
- Scaffold hybridization : Fuse with phenylpropanoate moieties (as in ) to exploit dual-targeting (e.g., antiproliferative + HDAC inhibitory effects) .
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis by cellular esterases .
Basic: What are common impurities in the synthesis of this compound, and how are they analyzed?
Answer:
- Byproducts :
- Analytical methods :
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters .
- Catalyst screening : Test Pd/C or CuI for coupling steps; achieved 75% yield with CuI in DMF at 80°C .
- Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
